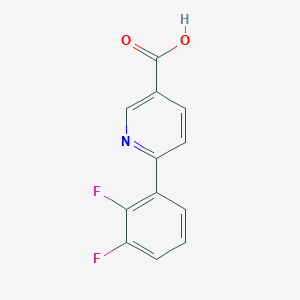

6-(2,3-Difluorophenyl)nicotinic acid

Description

6-(2,3-Difluorophenyl)nicotinic acid is a fluorinated nicotinic acid derivative characterized by a 2,3-difluorophenyl substituent at the 6-position of the pyridine ring. Fluorinated aromatic compounds, particularly those with difluorophenyl groups, are critical in drug design due to their ability to enhance metabolic stability, modulate lipophilicity, and improve target binding through electron-withdrawing effects . This compound belongs to a broader class of nicotinic acid derivatives, which are explored for diverse therapeutic applications, including anticancer, anti-inflammatory, and metabolic disorders . Below, we systematically compare this compound with structurally related analogs, focusing on physicochemical properties, synthetic accessibility, and biological implications.

Properties

IUPAC Name |

6-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNIJDSRYMHWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647038 | |

| Record name | 6-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744261-55-0 | |

| Record name | 6-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of nicotinic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of fluorinated building blocks, such as 2,3-difluorobenzene, which are then coupled with nicotinic acid through various organic reactions, including Suzuki coupling or direct arylation .

Industrial Production Methods

On an industrial scale, the production of 6-(2,3-Difluorophenyl)nicotinic acid may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

One of the prominent applications of 6-(2,3-Difluorophenyl)nicotinic acid is in the development of anticancer agents. Research has indicated that derivatives of this compound can inhibit specific cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant activity against pancreatic cancer cells, suggesting a potential pathway for developing targeted therapies .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives synthesized from nicotinic acid, including those with difluorophenyl substitutions, showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 1.95 to 15.62 µg/mL, indicating strong antibacterial activity .

Pharmacological Insights

2.1 Inhibitors of Prostaglandin D2 Synthase

this compound derivatives have been investigated as inhibitors of human prostaglandin D2 synthase (h-PGDS). This enzyme is implicated in various allergic conditions and inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds derived from this scaffold have shown potential in reducing symptoms associated with these conditions by modulating prostaglandin levels .

2.2 Neuropharmacology

In neuropharmacological studies, some derivatives have been explored for their effects on neurotransmitter systems. For example, compounds based on this scaffold have been studied for their potential to modulate GABAergic activity, which could be beneficial in treating anxiety disorders .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available nicotinic acid derivatives. The introduction of fluorine atoms enhances the lipophilicity and bioactivity of the resulting compounds.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nicotinic acid + 2,3-difluorobenzoyl chloride | Reflux in DMF | 75 |

| 2 | Resulting intermediate + base (NaOH) | Room Temp | 85 |

| 3 | Acidification with HCl | Precipitation | 90 |

Case Studies

4.1 Case Study: Anticancer Activity

A recent investigation focused on a series of nicotinic acid derivatives, including this compound, where it was found to induce apoptosis in pancreatic cancer cells through the activation of specific apoptotic pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings.

4.2 Case Study: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of various derivatives, it was noted that those containing the difluorophenyl moiety exhibited enhanced activity against resistant strains of bacteria compared to their non-fluorinated counterparts. This suggests that fluorination plays a critical role in improving pharmacological properties.

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Fluorination Effects

The position and number of fluorine atoms on the phenyl ring significantly influence molecular properties. Key analogs include:

- Fluorine Position: The 2,3-difluoro substitution in the target compound may confer distinct electronic effects compared to 2,4- or 2,5-difluoro isomers.

- Solubility and Lipophilicity : The 2,4-difluoro analog (CAS 887973-46-8) exhibits higher lipophilicity due to symmetrical fluorine placement, whereas the 2,3-difluoro derivative may have improved aqueous solubility, critical for bioavailability .

Functional Group Variations

Substituents on the phenyl or pyridine rings modulate biological activity:

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | CAS Number | Molecular Weight | Purity | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 505082-74-6 | 249.19 | 96% | Not reported |

| 5-(2,4-Difluorophenyl)nicotinic acid | 887973-46-8 | 249.19 | 97% | >200 (decomposes) |

| 6-(2-Furyl)nicotinic acid | 857283-84-2 | 189.16 | 97% | 261–263 |

Biological Activity

6-(2,3-Difluorophenyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the difluorophenyl group, may influence its pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. A study comparing various nicotinic acid derivatives found that those with halogen substitutions, such as fluorine, often enhance antimicrobial efficacy against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial activity, compounds similar to this compound have demonstrated anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. For instance, studies on related compounds have shown a reduction in inflammation markers in animal models of inflammatory diseases.

Neuroprotective Properties

There is growing evidence suggesting that nicotinic acid derivatives possess neuroprotective qualities. Animal studies indicate that these compounds may help in reducing neuronal damage in conditions such as ischemia and neurodegenerative diseases. The proposed mechanism includes the modulation of nicotinic acetylcholine receptors, which play a crucial role in neuroprotection and cognitive functions.

Case Studies and Experimental Data

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : In vitro assays were conducted to assess the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a statistically significant decrease in paw edema compared to control groups.

- Neuroprotection in Ischemia : A study involving transient middle cerebral artery occlusion (tMCAO) demonstrated that treatment with the compound reduced infarct size and improved neurological scores post-reperfusion.

Data Table

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Significant MIC against bacteria | |

| Anti-inflammatory | Reduced paw edema | |

| Neuroprotective | Decreased infarct size |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(2,3-Difluorophenyl)nicotinic acid, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves a multi-step approach:

- Suzuki-Miyaura Coupling : React a halogenated pyridine precursor (e.g., 6-bromonicotinic acid) with 2,3-difluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like DME or toluene. Optimize conditions by varying catalyst loading (0.5–5 mol%), temperature (80–110°C), and reaction time (12–24 hours).

- Carboxylation : If the pyridine core lacks the carboxylic acid group, introduce it via directed ortho-metalation or carboxylation under CO₂ pressure.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product. Validate purity via TLC and NMR .

Q. How should researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- HPLC/UV : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Spectroscopy : Confirm structure using ¹H NMR (e.g., aromatic proton splitting patterns), ¹⁹F NMR (fluorine coupling constants), and HRMS (exact mass verification). Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) for validation .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Desiccate to avoid hygroscopic effects.

- Safety : Use nitrile gloves, safety goggles, and a fume hood. Avoid inhalation or skin contact, as fluorinated aryl acids may exhibit acute toxicity similar to structurally related compounds .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cellular assays) be reconciled?

- Resolution Strategies :

- Standardize Assay Conditions : Use identical buffer systems, pH, and temperature across studies.

- Orthogonal Validation : Confirm activity via SPR (binding affinity), enzymatic assays (IC₅₀ determination), and cell-based reporter systems.

- Impurity Profiling : Characterize byproducts or isomers (e.g., via LC-MS) that may interfere with activity .

Q. What advanced strategies improve the compound’s solubility for pharmacokinetic studies?

- Approaches :

- Salt Formation : Synthesize sodium or lysine salts to enhance aqueous solubility.

- Nanoformulation : Use liposomes or polymeric nanoparticles to encapsulate the compound.

- Co-Solvents : Screen biocompatible solvents (e.g., PEG-400, cyclodextrins) for in vivo compatibility.

Q. How can metabolic stability and degradation pathways be elucidated in preclinical models?

- Protocol :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry.

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic fate in urine/bile.

- Comparative Analysis : Compare degradation pathways to structurally similar drugs (e.g., niflumic acid, a COX-2 inhibitor) to predict toxicity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.